3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
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Overview
Description
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is an organic compound characterized by its complex structure, which includes a propanamide backbone substituted with diphenyl and phenyloxan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxan-4-ylmethyl intermediate, which is then reacted with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,3-diphenylpropanamide: Lacks the phenyloxan group, resulting in different chemical and biological properties.
N-[(4-phenyloxan-4-yl)methyl]propanamide: Lacks the diphenyl substitution, affecting its reactivity and applications.
Uniqueness
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide is unique due to the presence of both diphenyl and phenyloxan groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRMWOFMNIGIKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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